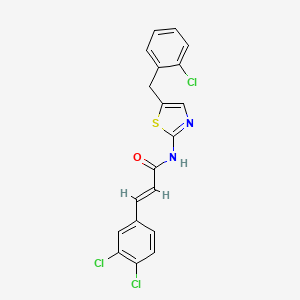![molecular formula C16H24N2 B11977806 1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole CAS No. 6637-08-7](/img/structure/B11977806.png)
1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,5-Diméthylpyrrol-1-yl)butyl]-2,5-diméthylpyrrole est un composé organique synthétique appartenant à la famille des pyrroles. Les pyrroles sont des hétérocycles aromatiques à cinq chaînons contenant un atome d'azote. Ce composé est caractérisé par la présence de deux unités 2,5-diméthylpyrrole connectées par une chaîne butyle. Les dérivés du pyrrole sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
La synthèse du 1-[4-(2,5-diméthylpyrrol-1-yl)butyl]-2,5-diméthylpyrrole peut être réalisée par différentes voies synthétiques. Une méthode courante implique la réaction du 2,5-diméthylpyrrole avec le 1,4-dibromobutane en conditions basiques pour former le produit souhaité. La réaction se déroule généralement comme suit :
Réactifs : 2,5-diméthylpyrrole et 1,4-dibromobutane.
Conditions : La réaction est effectuée en présence d'une base forte telle que le carbonate de potassium dans un solvant aprotique comme le diméthylformamide (DMF).
Procédure : Le mélange est chauffé au reflux pendant plusieurs heures, ce qui permet à la réaction de substitution nucléophile de se produire, entraînant la formation de 1-[4-(2,5-diméthylpyrrol-1-yl)butyl]-2,5-diméthylpyrrole.
Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires mais à plus grande échelle, avec des conditions de réaction optimisées pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Le 1-[4-(2,5-diméthylpyrrol-1-yl)butyl]-2,5-diméthylpyrrole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les pyrrole-2,5-diones correspondantes.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium pour produire les pyrrolidines correspondantes.
Substitution : Les réactions de substitution électrophile peuvent se produire sur le cycle pyrrole, permettant l'introduction de divers substituants. Les réactifs courants comprennent les halogènes (par exemple, le brome) et les agents nitrants (par exemple, l'acide nitrique).
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le 1-[4-(2,5-diméthylpyrrol-1-yl)butyl]-2,5-diméthylpyrrole a plusieurs applications de recherche scientifique :
Chimie médicinale : Les dérivés du pyrrole sont connus pour leur potentiel en tant qu'agents antimicrobiens, antifongiques et antituberculeux. Ce composé peut être exploré pour ses activités biologiques et ses applications thérapeutiques potentielles.
Science des matériaux : Les composés à base de pyrrole sont utilisés dans le développement de polymères conducteurs et de matériaux présentant des propriétés électroniques uniques.
Biologie chimique : Le composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes présentant des activités biologiques potentielles.
Mécanisme d'action
Le mécanisme d'action du 1-[4-(2,5-diméthylpyrrol-1-yl)butyl]-2,5-diméthylpyrrole dépend de son application spécifique. En chimie médicinale, les dérivés du pyrrole exercent souvent leurs effets en interagissant avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Par exemple, certains dérivés du pyrrole inhibent l'activité des enzymes impliquées dans la synthèse de la paroi cellulaire bactérienne, ce qui entraîne des effets antimicrobiens .
Applications De Recherche Scientifique
1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole has several scientific research applications:
Medicinal Chemistry: Pyrrole derivatives are known for their potential as antimicrobial, antifungal, and antitubercular agents. This compound may be explored for its biological activities and potential therapeutic applications.
Material Science: Pyrrole-based compounds are used in the development of conductive polymers and materials with unique electronic properties.
Chemical Biology: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Mécanisme D'action
The mechanism of action of 1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole depends on its specific application. In medicinal chemistry, pyrrole derivatives often exert their effects by interacting with specific molecular targets such as enzymes or receptors. For example, some pyrrole derivatives inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Le 1-[4-(2,5-diméthylpyrrol-1-yl)butyl]-2,5-diméthylpyrrole peut être comparé à d'autres dérivés du pyrrole tels que :
2,5-diméthylpyrrole : Un dérivé du pyrrole plus simple présentant des caractéristiques structurelles similaires mais dépourvu de la chaîne butyle.
4-(2,5-diméthylpyrrol-1-yl)acide benzoïque hydrazide : Un composé présentant une unité pyrrole similaire mais des groupes fonctionnels différents, connu pour ses activités antibactériennes et antifongiques.
Le caractère unique du 1-[4-(2,5-diméthylpyrrol-1-yl)butyl]-2,5-diméthylpyrrole réside dans sa structure spécifique, qui peut conférer des activités biologiques et des propriétés chimiques distinctes.
Propriétés
Numéro CAS |
6637-08-7 |
|---|---|
Formule moléculaire |
C16H24N2 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
1-[4-(2,5-dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C16H24N2/c1-13-7-8-14(2)17(13)11-5-6-12-18-15(3)9-10-16(18)4/h7-10H,5-6,11-12H2,1-4H3 |
Clé InChI |
OFTHAYNMJIBXNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1CCCCN2C(=CC=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11977725.png)

![N-[4-(Benzyloxy)anilinomethyl]phthalimide](/img/structure/B11977738.png)
![(5E)-5-(4-butoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11977745.png)
![Ethyl 3-(4-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977750.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11977755.png)
![(3Z)-1-Benzyl-5-bromo-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11977760.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977770.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977776.png)
![ethyl 5-[(8-hydroxy-9H-purin-6-yl)thio]pentanoate](/img/structure/B11977784.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977789.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977803.png)

